Cas no 477934-10-4 (2-(2-Benzoxazolyl)phenyl benzoate)

2-(2-Benzoxazolyl)phenyl benzoate is a benzoxazole derivative with notable applications in organic synthesis and materials science. Its molecular structure, featuring a benzoxazole core linked to a phenyl benzoate group, imparts unique photophysical properties, making it useful as a UV absorber or fluorescent probe. The compound exhibits high thermal stability and compatibility with polymer matrices, enhancing its utility in coatings and optical materials. Its ability to absorb UV light efficiently while maintaining chemical inertness under processing conditions makes it suitable for protective applications. Additionally, the ester linkage offers potential for further functionalization, broadening its applicability in advanced material design.
2-(2-Benzoxazolyl)phenyl benzoate structure
477934-10-4 structure
Product Name:2-(2-Benzoxazolyl)phenyl benzoate
CAS No:477934-10-4
MF:C20H13NO3
MW:315.322125196457
CID:1518201
PubChem ID:3646412
Update Time:2025-06-14

2-(2-Benzoxazolyl)phenyl benzoate Chemical and Physical Properties

Names and Identifiers

    • [2-(1,3-benzoxazol-2-yl)phenyl] benzoate
    • 2-(2-Benzoxazolyl)phenyl benzoate
    • caged 2-(2-Benzoxazolyl)phenyl ester
    • AC1MUTLH
    • SureCN2492998
    • 92246_FLUKA
    • CTK8E3335
    • 477934-10-4
    • SCHEMBL2492998
    • DA-69599
    • CS-0530307
    • 2-(2-Benzoxazolyl)phenyl benzoate, BioReagent, suitable for fluorescence
    • DTXSID30394621
    • Inchi: 1S/C20H13NO3/c22-20(14-8-2-1-3-9-14)24-17-12-6-4-10-15(17)19-21-16-11-5-7-13-18(16)23-19/h1-13H
    • InChI Key: NKGIJKYDWQKJTC-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2N=C1C1=CC=CC=C1OC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 315.08954328g/mol
  • Monoisotopic Mass: 315.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 52.3Ų

2-(2-Benzoxazolyl)phenyl benzoate Security Information

  • WGK Germany:3
  • FLUKA BRAND F CODES:8-10

2-(2-Benzoxazolyl)phenyl benzoate Pricemore >>

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Additional information on 2-(2-Benzoxazolyl)phenyl benzoate

Comprehensive Overview of 2-(2-Benzoxazolyl)phenyl benzoate (CAS No. 477934-10-4): Properties, Applications, and Industry Insights

2-(2-Benzoxazolyl)phenyl benzoate (CAS No. 477934-10-4) is a specialized organic compound that has garnered significant attention in the fields of material science, pharmaceuticals, and industrial chemistry. This compound, characterized by its unique benzoxazole and benzoate functional groups, exhibits remarkable optical and thermal stability, making it a valuable candidate for advanced applications. In this article, we delve into its molecular structure, synthesis pathways, and emerging uses, while addressing common queries such as "What is 2-(2-Benzoxazolyl)phenyl benzoate used for?" and "How does CAS No. 477934-10-4 perform under UV light?"—topics frequently searched in academic and industrial circles.

The molecular structure of 2-(2-Benzoxazolyl)phenyl benzoate features a benzoxazole ring linked to a phenyl benzoate moiety, which contributes to its high thermal resistance and fluorescence properties. Researchers have explored its potential as a UV stabilizer in polymers, a fluorescent probe in bioimaging, and even as an intermediate in the synthesis of advanced organic materials. Its CAS No. 477934-10-4 is often referenced in patents and scientific literature, highlighting its relevance in cutting-edge research. A trending question, "Is 2-(2-Benzoxazolyl)phenyl benzoate biodegradable?" reflects growing environmental concerns, though current studies focus more on its functional performance than ecological impact.

From a synthetic perspective, 2-(2-Benzoxazolyl)phenyl benzoate is typically prepared through esterification reactions involving 2-(2-hydroxyphenyl)benzoxazole and benzoyl chloride. The process demands precise control of reaction conditions to achieve high yields and purity—a topic frequently discussed in forums and publications. Industry professionals often search for "optimized synthesis of CAS No. 477934-10-4" or "scaling up 2-(2-Benzoxazolyl)phenyl benzoate production," underscoring the demand for scalable and cost-effective manufacturing methods.

In the realm of applications, this compound's ability to absorb and emit light in specific wavelengths has made it a candidate for OLEDs (organic light-emitting diodes) and solar cell technologies. Its compatibility with polymeric matrices also opens doors for use in coatings and adhesives requiring UV protection. Recent discussions in sustainability circles have raised questions like "Can 2-(2-Benzoxazolyl)phenyl benzoate replace traditional UV absorbers?"—a testament to its potential in green chemistry initiatives.

Safety and handling of CAS No. 477934-10-4 are another area of interest. While not classified as hazardous under standard regulations, proper storage in cool, dry environments is recommended to maintain stability. Searches such as "MSDS for 2-(2-Benzoxazolyl)phenyl benzoate" or "compatibility with common solvents" indicate user priorities in practical usage scenarios.

Looking ahead, the versatility of 2-(2-Benzoxazolyl)phenyl benzoate positions it as a compound of interest for future innovations. Whether in advanced materials, renewable energy, or life sciences, its unique properties continue to inspire research. As industries seek alternatives to conventional chemicals, this compound's role is likely to expand, driven by both performance and evolving regulatory landscapes.

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